molecular formula C18H18N2O3S B258744 (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No. B258744
M. Wt: 342.4 g/mol
InChI Key: VRELEDVSCJYUDY-SOFGYWHQSA-N
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Description

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, also known as DMTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTPA belongs to the class of compounds known as enamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activity. (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has also been shown to have a protective effect on the liver and kidneys, and may have potential applications in the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is its potential anti-cancer activity, which makes it a promising candidate for further research and development. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide. One area of interest is the development of new and more efficient synthesis methods for (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide. Another potential direction is the investigation of (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide's potential applications in the treatment of liver and kidney diseases. Additionally, further studies are needed to determine the safety and efficacy of (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide in humans, and to explore its potential as a therapeutic agent for various types of cancer.

Synthesis Methods

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 3,4-dimethoxybenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a dehydration reaction, followed by a reduction step to yield the final product.

Scientific Research Applications

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H18N2O3S/c1-11-12(2)24-18(14(11)10-19)20-17(21)8-6-13-5-7-15(22-3)16(9-13)23-4/h5-9H,1-4H3,(H,20,21)/b8-6+

InChI Key

VRELEDVSCJYUDY-SOFGYWHQSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C

SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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